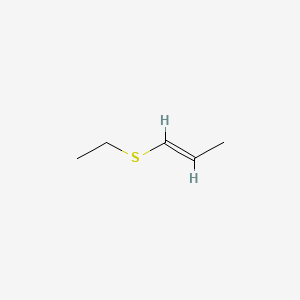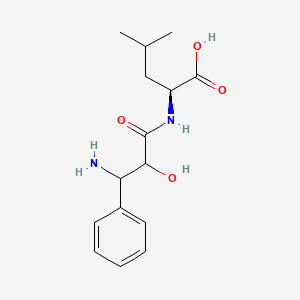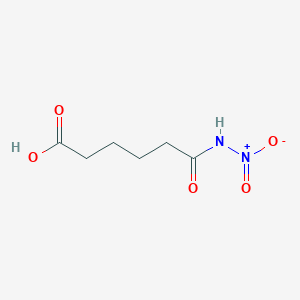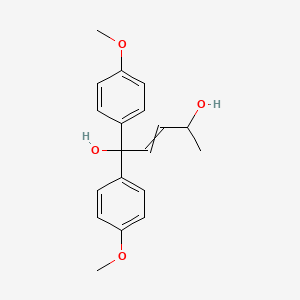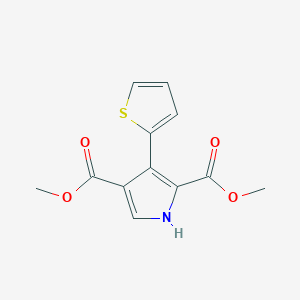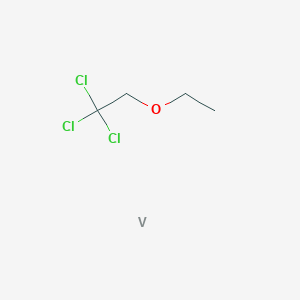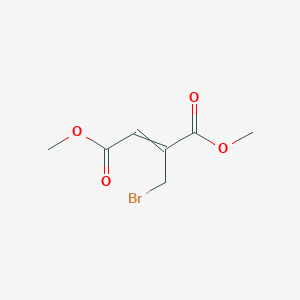
Dimethyl 2-(bromomethyl)but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(bromomethyl)but-2-enedioate is an organic compound with the molecular formula C7H9BrO4. It is a dimethyl ester derivative of 2-(bromomethyl)but-2-enedioic acid. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(bromomethyl)but-2-enedioate can be synthesized through the bromination of dimethyl fumarate. The reaction typically involves the addition of bromine to dimethyl fumarate in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and monitored until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(bromomethyl)but-2-enedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form dimethyl 2-(methyl)but-2-enedioate.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as ethanol or methanol at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Reduction Reactions: The major product is dimethyl 2-(methyl)but-2-enedioate.
Oxidation Reactions: The major products are carboxylic acids.
Scientific Research Applications
Dimethyl 2-(bromomethyl)but-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-(bromomethyl)but-2-enedioate involves its reactivity towards nucleophiles. The bromine atom in the compound is highly reactive and can be easily substituted by various nucleophiles. This reactivity is exploited in various chemical synthesis processes. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: A precursor in the synthesis of dimethyl 2-(bromomethyl)but-2-enedioate.
Dimethyl maleate: An isomer of dimethyl fumarate with similar reactivity.
Dimethyl 2-(chloromethyl)but-2-enedioate: A similar compound with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its bromine atom provides distinct reactivity compared to its chlorine analog, allowing for different substitution reactions and product formation .
Properties
CAS No. |
61784-44-9 |
|---|---|
Molecular Formula |
C7H9BrO4 |
Molecular Weight |
237.05 g/mol |
IUPAC Name |
dimethyl 2-(bromomethyl)but-2-enedioate |
InChI |
InChI=1S/C7H9BrO4/c1-11-6(9)3-5(4-8)7(10)12-2/h3H,4H2,1-2H3 |
InChI Key |
YJVJKHGQCFLAEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(CBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



arsanium perchlorate](/img/structure/B14547565.png)
![N-Cyclohexyl-3-[4-(4-methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14547567.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B14547573.png)

